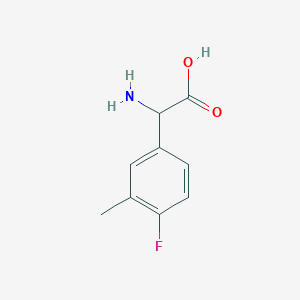

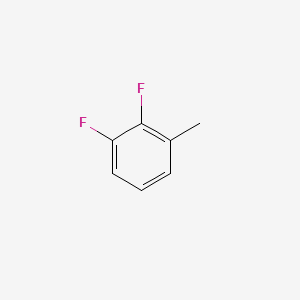

4-Fluoro-3-methyl-DL-phenylglycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-methyl-DL-phenylglycine is a fluorinated analogue of phenylglycine, a compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block for various chemical syntheses. While the provided papers do not directly discuss 4-Fluoro-3-methyl-DL-phenylglycine, they do provide insights into the synthesis, molecular structure, and properties of closely related compounds, which can be informative for understanding 4-Fluoro-3-methyl-DL-phenylglycine.

Synthesis Analysis

The synthesis of related fluorinated phenylglycine derivatives has been explored in several studies. For instance, fluorinated α-aminophosphonic acid analogues of phenylglycine were synthesized using amidoalkylation of phosphorus trichloride with aromatic aldehydes and acetamide . Additionally, the electrochemical carboxylation of fluoro-containing imines has been shown to yield fluorinated N-phenylphenylglycine derivatives, with the efficiency of the process being influenced by the electronic structure of the imines and the nature of the electrolyte and cathode materials .

Molecular Structure Analysis

The molecular structure of fluorinated phenylglycine analogues has been characterized using various spectroscopic methods. For example, novel phosphonic acid analogues of phenylglycine with fluorine substituents were characterized using NMR, ESI-MS spectroscopy, and single-crystal X-ray diffraction . The study of ortho-fluorophenylglycine revealed a planar acetate anion with a fluorophenyl group attached at a dihedral angle, with hydrogen bonding observed in the crystal structure .

Chemical Reactions Analysis

The reactivity of fluorinated phenylglycine derivatives can be inferred from their synthesis methods and the properties of the fluorine atom. The presence of fluorine can affect the electronic structure of the molecule, influencing its reactivity in chemical reactions. For instance, the electrochemical carboxylation process is affected by the electron-accepting ability of substituents in the imine precursors .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenylglycine derivatives are closely related to their molecular structure. The introduction of fluorine atoms can significantly alter the compound's properties, such as its acidity, basicity, and solubility. The crystal structure analysis of related compounds provides insights into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and its behavior in solid-state .

Aplicaciones Científicas De Investigación

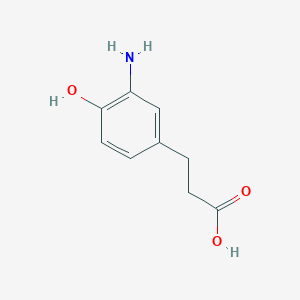

Pharmacological Activities

- DL-2-phenylglycine octyl ester, related to 4-Fluoro-3-methyl-DL-phenylglycine, has been found to possess antiphlogistic, analgesic, and spasmolytic activities. The effectiveness of these activities varies based on the substitution at the phenyl ring, with certain substitutions enhancing the analgesic action significantly (Schulz, Sprung, & Kobow, 1990).

Metabotropic Glutamate Receptors and Synaptic Transmission

- Phenylglycine derivatives have been used to explore synaptic mechanisms in the brain, particularly targeting metabotropic glutamate receptors. These compounds show variable responses in enhancing or reducing excitatory synaptic responses in different neural pathways (Salt & Eaton, 1994).

Diagnostic Imaging

- Compounds like DL-α-phenylglycine have been evaluated for their potential in diagnostic imaging, such as pancreas scintigraphy. Some of these compounds, including phenylglycine derivatives, have shown promising results in effectively targeting specific organs for imaging (Vaalburg, Beerling-van der Molen, & Woldring, 1975).

Neuropharmacology and Metabolic Studies

- Derivatives of phenylglycine, closely related to 4-Fluoro-3-methyl-DL-phenylglycine, have been investigated for their role in neuropharmacology, exploring their potential in treating conditions like epilepsy and traumatic brain injury through modulation of glutamate receptors (Folbergrová et al., 2008). Additionally, these compounds have been studied for their metabolic pathways, offering insights into the detoxification system and potential diagnostic markers for diseases like diabetes (Xiang et al., 2023).

Safety And Hazards

Propiedades

IUPAC Name |

2-amino-2-(4-fluoro-3-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEDLCFNJKCNNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379138 |

Source

|

| Record name | 4-Fluoro-3-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methyl-DL-phenylglycine | |

CAS RN |

261951-77-3 |

Source

|

| Record name | 4-Fluoro-3-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxylic acid](/img/structure/B1304735.png)

acetate](/img/structure/B1304737.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)